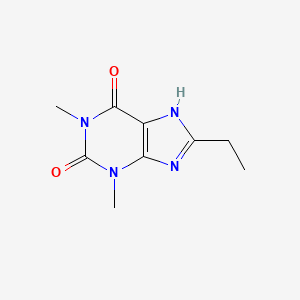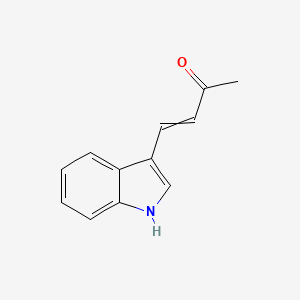
8-Ethyltheophylline
Descripción general
Descripción
8-Ethyltheophylline is a derivative of theophylline . Theophylline is a purine-type alkaloid used in medical practice as a bronchodilator, CNS stimulant, vasodilator, and diuretic agent . The molecular formula of 8-Ethyltheophylline is C9H12N4O2 .
Synthesis Analysis
A method was developed for preparing previously unreported 8-amino-substituted 7-ethyltheophyllines . The starting synthon was 8-bromo-7-ethyltheohylline . The presence of the Br atom in the starting compound made it a versatile starting compound for producing various 8 C-, N-, S-, and O-substituted 7-ethyltheophyllines . Heating the starting compound with an excess of primary or secondary amine in aqueous MeOH at 150°C led to the corresponding 8-amino-substituted 7-ethyltheophyllines .Molecular Structure Analysis
The synthesized aminotheophyllines were white crystalline compounds that were insoluble in H2O and soluble in alcohols, dioxane, DMF, and DMSO . The presence of the n-propylamino group in 8-n-propylamino-7-ethyltheophylline was confirmed by a 1H triplet at 6.58 ppm (NH), a quartet at 3.30 (2H, H-14), a multiplet at 1.61 (2H, H-15), and a triplet at 0.95 (3H, H-16) in its PMR spectrum .Physical And Chemical Properties Analysis
8-Ethyltheophylline has a molecular weight of 208.217 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 418.5±37.0 °C at 760 mmHg, and a flash point of 206.9±26.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Chemical Properties
8-Ethyltheophylline is a chemical compound with the formula C9H12N4O2 and a molecular weight of 208.2172 . It is a derivative of theophylline, which is a downstream metabolite of caffeine and remains at a very low level in Camellia sinensis .
Phase Change Data
The phase change data of 8-Ethyltheophylline has been studied extensively. The fusion (melting) point of 8-Ethyltheophylline has been determined to be 545.2 K . This information is crucial for understanding the compound’s behavior under different conditions.
Thermodynamics Research
8-Ethyltheophylline has been the subject of thermodynamics research. Studies have been conducted to determine some thermodynamic characteristics of melting of 8-alkyltheophyllines . This research is important for understanding the stability of the compound and its potential uses in various applications.
Microbial Degradation
Research has shown that certain fungi, such as Aspergillus ustus and Aspergillus tamarii, can degrade 8-Ethyltheophylline . These fungi convert 8-Ethyltheophylline into other compounds through N-demethylation and oxidation . This microbial degradation could potentially be used in bioremediation or in the production of other useful compounds.
Production of Methylxanthines
8-Ethyltheophylline can be used as a feedstock for the production of methylxanthines . For example, Aspergillus ustus and Aspergillus tamarii can convert 8-Ethyltheophylline into 3-methylxanthine and xanthine, respectively . This microbial synthesis platform could be used to efficiently produce these compounds.
Purine Complexes
8-Ethyltheophylline has been used in the study of purine complexes . These studies are important for understanding the interactions between purine derivatives and other compounds, which could have implications in various fields such as medicinal chemistry and biochemistry.
Direcciones Futuras
Mecanismo De Acción
Target of Action
8-Ethyltheophylline, like its parent compound theophylline , primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer (as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)) and signal transduction (as cyclic adenosine monophosphate (cAMP)) .
Mode of Action
8-Ethyltheophylline acts as an adenosine receptor blocker . By blocking these receptors, it inhibits the action of adenosine, leading to increased neuronal firing . This results in various effects including nervousness, restlessness, insomnia, headache, and nausea .
Biochemical Pathways
Given its similarity to theophylline, it’s likely that it impacts pathways involving adenosine receptors . Adenosine typically decreases neuronal firing, so blocking its receptors can lead to increased neuronal activity .
Pharmacokinetics
Theophylline has an oral bioavailability of 96%, indicating efficient absorption . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
The blocking of adenosine receptors by 8-Ethyltheophylline leads to a range of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to its ability to block the adenosine receptor .
Propiedades
IUPAC Name |
8-ethyl-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-4-5-10-6-7(11-5)12(2)9(15)13(3)8(6)14/h4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSVELYMZTQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206410 | |
| Record name | 8-Ethyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyltheophylline | |
CAS RN |
5770-28-5 | |
| Record name | 8-Ethyl-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Ethyltheophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Ethyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Nitrofuro[3,2-c]pyridine](/img/structure/B3354091.png)






![6-Amino-3-tert-butyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3354139.png)

